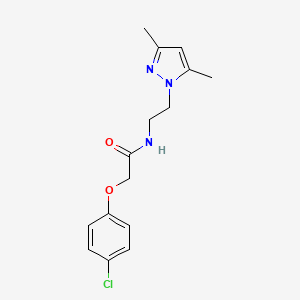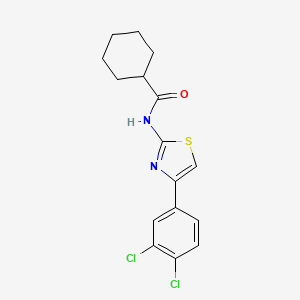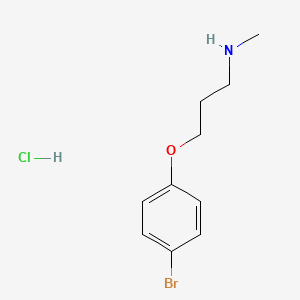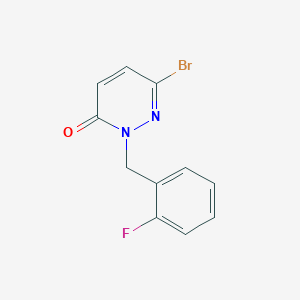![molecular formula C10H17NO2 B2377987 N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide CAS No. 1695502-54-5](/img/structure/B2377987.png)
N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide, commonly known as MOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOP is a versatile compound that can be synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
作用机制
MOP is a highly reactive compound that can undergo various chemical reactions, including nucleophilic addition and Michael addition reactions. MOP can react with different nucleophiles, including amines, thiols, and alcohols, to form stable adducts. The mechanism of action of MOP is based on its ability to react with specific biomolecules, such as proteins and nucleic acids, and modify their structure and function.
Biochemical and Physiological Effects:
MOP has been shown to exhibit various biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antifungal activity. MOP has been shown to induce cell death in various cancer cell lines by inhibiting DNA synthesis and promoting apoptosis. MOP has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, MOP has been shown to exhibit antifungal activity against various fungal species.
实验室实验的优点和局限性
MOP has several advantages for use in laboratory experiments, including its versatility, reactivity, and availability. MOP can be synthesized using different methods and can be easily purified and isolated. Additionally, MOP can react with various biomolecules, making it useful for studying different biological processes. However, MOP also has limitations, including its potential toxicity and instability. MOP can react with different biomolecules, including those that are essential for cell viability, leading to potential toxicity. Additionally, MOP can be unstable under certain conditions, leading to the formation of unwanted byproducts.
未来方向
There are several future directions for research on MOP, including its potential applications in drug discovery, materials science, and bioconjugation chemistry. In drug discovery, MOP can be used as a starting material for the synthesis of novel anticancer agents. In materials science, MOP can be used as a monomer for the synthesis of polymer materials with unique properties. In bioconjugation chemistry, MOP can be used as a reactive group for the modification of biomolecules, such as proteins and nucleic acids, for various applications.
Conclusion:
N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide, or MOP, is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOP can be synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in research. The potential applications of MOP in drug discovery, materials science, and bioconjugation chemistry make it a promising compound for future research.
合成方法
MOP can be synthesized using various methods, including the reaction of 4-methyl-4-oxopentanenitrile with formaldehyde and subsequent reduction with sodium borohydride. Another method involves the reaction of 4-methyl-4-oxopentanenitrile with formaldehyde and hydrogen gas in the presence of a palladium catalyst. The resulting product is MOP, which can be purified and isolated using different techniques such as column chromatography or recrystallization.
科学研究应用
MOP has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, MOP has been shown to exhibit anticancer activity and has been used as a starting material for the synthesis of various pharmaceuticals. In organic synthesis, MOP has been used as a building block for the synthesis of complex organic molecules. In materials science, MOP has been used as a monomer for the synthesis of polymer materials with unique properties.
属性
IUPAC Name |
N-[(4-methyloxan-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-3-9(12)11-8-10(2)4-6-13-7-5-10/h3H,1,4-8H2,2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUWNFFAZBABIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)CNC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-fluorophenyl)urea](/img/structure/B2377904.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2377909.png)









![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide](/img/structure/B2377926.png)
